An In-depth Technical Guide to the Physical Properties of 6-Chloro-2-methylquinoline
An In-depth Technical Guide to the Physical Properties of 6-Chloro-2-methylquinoline
Abstract: This document provides a comprehensive technical overview of the core physical properties of 6-Chloro-2-methylquinoline (CAS No. 92-46-6). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide synthesizes data from established chemical suppliers and databases, presenting it alongside the experimental methodologies used for their determination. The causality behind experimental choices and the importance of these properties in a research context are also discussed to provide field-proven insights.
Introduction
6-Chloro-2-methylquinoline, also known as 6-chloroquinaldine, is a heterocyclic aromatic organic compound. Its quinoline scaffold is a prominent structural motif in a vast array of pharmaceuticals and biologically active compounds. The specific substitution pattern of a chloro group at the 6-position and a methyl group at the 2-position imparts distinct physicochemical characteristics that are critical for its application in synthetic chemistry and drug design. Understanding these fundamental physical properties is a prerequisite for its effective use, from predicting its behavior in reaction media to its potential interactions in biological systems.
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in both chemical and biological environments. For 6-Chloro-2-methylquinoline, these properties are crucial for designing synthetic routes, developing purification methods, and formulating it for various applications.
Summary of Physical Data
A compilation of the key physical and chemical properties for 6-Chloro-2-methylquinoline is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈ClN | [1][2] |
| Molecular Weight | 177.63 g/mol | [1][2][3] |
| Appearance | White to light yellow powder or crystal | [4][5] |
| Melting Point | 94-98 °C | [4] |
| Boiling Point (Predicted) | 278.2 ± 20.0 °C | [4][5] |
| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [4][5] |
| Water Solubility | log₁₀WS = -4.20 (mol/L) | [6] |
| Octanol/Water Partition Coeff. | logPₒ/w = 3.197 | [6] |
| pKa (Predicted) | 5.02 ± 0.43 | [5] |
Detailed Property Analysis
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Melting Point: The melting point of a crystalline solid is a robust indicator of purity.[7] For 6-Chloro-2-methylquinoline, the literature value is a range of 94-98 °C.[4] A sharp melting range within this window typically signifies a high-purity sample. The presence of impurities will generally cause a depression and broadening of the melting point range.[7][8]
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Solubility: The compound is noted to be soluble in methanol.[4][5] Its low predicted water solubility (log₁₀WS = -4.20) and positive logP value (3.197) indicate a lipophilic or hydrophobic nature.[6] This is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. It also dictates the choice of solvents for chemical reactions and purification techniques like recrystallization or chromatography.
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Appearance & Stability: It exists as a white to light yellow crystalline solid.[4][5] The compound is noted to be light-sensitive, which necessitates storage in dark containers to prevent photochemical degradation.[5]
Spectroscopic Profile
Spectroscopic data is essential for the structural confirmation and identification of 6-Chloro-2-methylquinoline.
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Mass Spectrometry (MS): The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments. For 6-Chloro-2-methylquinoline, the molecular ion peak (M+) would be expected at m/z 177, corresponding to the molecular weight.[3] Another peak at m/z 179 would be observed due to the natural isotopic abundance of Chlorine-37. The presence of fragments at m/z 142 and 115 has also been reported.[9]
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Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for this compound.[2] Key absorptions would include C-H stretching from the methyl and aromatic groups, C=C and C=N stretching within the quinoline ring system, and the C-Cl stretching frequency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide detailed information about the hydrogen environments. One would expect to see a singlet for the methyl group protons (CH₃) and a series of signals in the aromatic region corresponding to the protons on the quinoline ring.
-
Experimental Methodologies
The accurate determination of physical properties relies on standardized experimental protocols. These methods are designed to be self-validating through reproducibility and comparison with known standards.
Melting Point Determination
The melting point is determined by heating a small, powdered sample and observing the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)
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Sample Preparation: A small amount of the crystalline 6-Chloro-2-methylquinoline is finely ground. The open end of a capillary tube is tapped into the powder.[7]
-
Packing: The tube is inverted and tapped gently, or dropped through a long glass tube, to pack the solid tightly into the sealed end to a height of 2-3 mm.[11] Proper packing is crucial to ensure uniform heat transfer.[12]
-
Measurement (Initial): A rapid determination is often performed first to find an approximate melting range by heating at a rate of 10-20 °C per minute.[12]
-
Measurement (Accurate): The apparatus is allowed to cool. A fresh sample is heated rapidly to about 20 °C below the approximate melting point.[11] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[12]
-
Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last crystal melts are recorded as the melting point range.[11]
Caption: Workflow for Melting Point Determination.
Solubility Determination
Qualitative solubility tests are performed to understand a compound's polarity and the presence of acidic or basic functional groups.[13]
Protocol: Qualitative Solubility Testing
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Water Solubility: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. Observe if the solid dissolves.[14] Given its predicted low water solubility, 6-Chloro-2-methylquinoline is expected to be insoluble.
-
Acid/Base Solubility: Since the quinoline nitrogen is basic, the compound is expected to be soluble in an acidic solution due to the formation of a water-soluble salt.
-
Organic Solvent Solubility: To test solubility in an organic solvent like methanol, add ~25 mg of the compound to a test tube. Add the solvent dropwise while shaking until the solid dissolves completely.[16]
Caption: Acid-Base Solubility Classification Workflow.
Conclusion
The physical properties of 6-Chloro-2-methylquinoline, including its melting point, solubility profile, and spectroscopic signatures, are foundational to its application in scientific research. The data presented, derived from authoritative sources, provides a reliable baseline for laboratory work. Furthermore, the detailed experimental protocols offer a framework for the in-house validation of these properties, ensuring both the purity of the material and the integrity of the subsequent research in which it is employed.
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6-Chloro-2-methylquinoline 97 92-46-6 - Sigma-Aldrich.
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